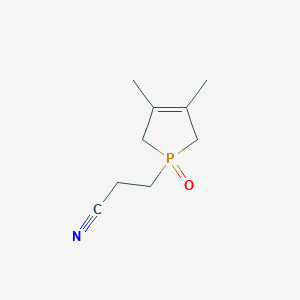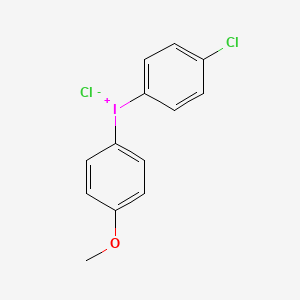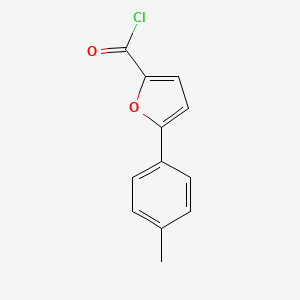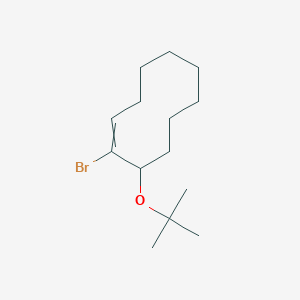
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is a chemical compound with the molecular formula C16H28O. It is a type of sesquiterpenoid, which is a class of terpenes consisting of three isoprene units. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the use of isoprene units in a series of reactions that include cyclization and oxidation steps. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: A similar sesquiterpenoid with a slightly different structure.
Nerolidol: Another sesquiterpenoid with similar properties but different applications.
Geraniol: A monoterpenoid with some structural similarities.
Uniqueness
2,3,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
61252-17-3 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
2,3,7,11-tetramethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(2)8-6-9-14(3)10-7-11-15(4)16(5)12-17/h8,10,17H,6-7,9,11-12H2,1-5H3 |
Clave InChI |
IUSIGKYFNSSENP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=C(C)CO)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)

![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

